Sulfopin

Description

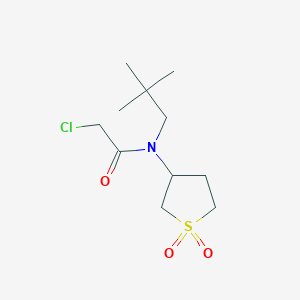

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVAHHYKGXBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2451481-08-4 | |

| Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulfopin: A Deep Dive into its Mechanism of Action as a Covalent PIN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfopin is a first-in-class, highly selective, and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. Its mechanism of action centers on the irreversible modification of a key cysteine residue within the active site of PIN1, leading to the abrogation of its catalytic activity. This inhibition has significant downstream consequences, most notably the destabilization of the oncoprotein c-Myc, thereby impeding cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of Sulfopin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism: Covalent Inhibition of PIN1

Sulfopin's primary mechanism of action is the covalent and irreversible inhibition of PIN1. This is achieved through a targeted interaction with the nucleophilic cysteine residue at position 113 (Cys113) within the catalytic pocket of PIN1.[1][2][3][4] The sulfolane moiety of Sulfopin is crucial for this interaction, as it positions the molecule for a nucleophilic attack by the Cys113 thiol group. This results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive.[1][2]

The high selectivity of Sulfopin for PIN1 over other cysteine-containing proteins in the proteome has been demonstrated through multiple independent chemoproteomic methods.[1][3] This specificity is attributed to the unique topology of the PIN1 active site, which accommodates the specific chemical structure of Sulfopin.

Structural Basis of Interaction

Co-crystal structures of Sulfopin in complex with PIN1 have elucidated the precise binding mode.[1][2] The sulfolane ring of Sulfopin occupies the hydrophobic proline-binding pocket of PIN1. This specific interaction orients the electrophilic warhead of Sulfopin in close proximity to the Cys113 residue, facilitating the covalent bond formation. This targeted binding mechanism is a key determinant of Sulfopin's high selectivity.

Downstream Cellular Effects: Targeting the c-Myc Pathway

The inhibition of PIN1 by Sulfopin triggers a cascade of downstream cellular events, with the most prominent being the destabilization of the c-Myc oncoprotein.[2][4] PIN1 normally acts to stabilize c-Myc by catalyzing the isomerization of a specific proline residue, which protects it from proteasomal degradation. By inhibiting PIN1, Sulfopin prevents this isomerization, leading to increased ubiquitination and subsequent degradation of c-Myc.[2]

The downregulation of c-Myc levels has profound effects on cancer cells, including:

-

Reduced expression of c-Myc target genes: This leads to a decrease in the transcription of genes involved in cell cycle progression, proliferation, and metabolism.[2]

-

Inhibition of cell proliferation: The loss of c-Myc function arrests the cell cycle and inhibits the rapid proliferation characteristic of cancer cells.

-

Suppression of tumor growth: In preclinical models, Sulfopin has been shown to block Myc-driven tumor initiation and growth.[5]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of Sulfopin with PIN1 and its cellular effects.

| Parameter | Value | Assay | Reference |

| Biochemical Potency | |||

| Apparent Kᵢ | 17 nM | Fluorescence Polarization | [5] |

| kᵢₙₐ꜀ₜ/Kᵢ | 84 M⁻¹s⁻¹ | Enzyme Kinetics | |

| Cellular Engagement | |||

| Full PIN1 Engagement (PATU-8988T cells) | 1 µM | In-cell Competition Assay | [4] |

| Full PIN1 Engagement (HCT116 cells) | 0.5 µM | In-cell Competition Assay | [4] |

| Selectivity | |||

| Cysteines Competitively Labeled (CITe-Id) | 1 (PIN1 Cys113) out of 162 | Chemoproteomics | [4] |

| Cysteines with High Competition Ratio (rdTOP-ABPP) | 1 (PIN1 Cys113) out of 2134 | Chemoproteomics | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for PIN1 Inhibition

This assay is used to determine the binding affinity of inhibitors to PIN1 by measuring the change in polarization of a fluorescently labeled peptide substrate.

Materials:

-

Recombinant human PIN1 protein

-

Fluorescently labeled peptide substrate (e.g., FITC-labeled pSer/Thr-Pro motif peptide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Sulfopin or other test compounds

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of recombinant PIN1 and the fluorescent peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute Sulfopin or test compounds in DMSO and then into the assay buffer.

-

Add the compound dilutions to the wells of the 384-well plate.

-

Add the PIN1/fluorescent peptide mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response curve to a suitable model. The Kᵢ can then be calculated using the Cheng-Prusoff equation.[2]

Covalent Inhibitor Target-site Identification (CITe-Id)

This chemoproteomic method is used to identify the specific cysteine residues that are covalently modified by an inhibitor across the entire proteome.

Materials:

-

Cultured cells (e.g., PATU-8988T)

-

Sulfopin

-

Desthiobiotin-tagged Sulfopin (Sulfopin-DTB) probe

-

Lysis buffer

-

Trypsin

-

Streptavidin beads

-

LC-MS/MS instrumentation

Protocol:

-

Treat cultured cells with varying concentrations of Sulfopin for a specified time.

-

Lyse the cells and treat the lysates with the Sulfopin-DTB probe to label any remaining accessible cysteine targets.

-

Digest the proteome into peptides using trypsin.

-

Enrich the desthiobiotin-labeled peptides using streptavidin affinity chromatography.

-

Analyze the enriched peptides by LC-MS/MS to identify the specific cysteine-containing peptides that were labeled by the probe.

-

Quantify the abundance of each labeled peptide across the different Sulfopin treatment concentrations to identify the sites that are competitively and dose-dependently blocked by Sulfopin.[2]

Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (rdTOP-ABPP)

This is another chemoproteomic approach to assess the selectivity of a covalent inhibitor.

Materials:

-

Cultured cells

-

Sulfopin

-

Iodoacetamide-alkyne probe

-

Biotin-azide tag

-

Lysis buffer

-

Trypsin and a second protease (e.g., Glu-C)

-

Streptavidin beads

-

LC-MS/MS instrumentation

Protocol:

-

Treat cells with Sulfopin or DMSO as a control.

-

Lyse the cells and treat the proteome with an iodoacetamide-alkyne probe to label all accessible cysteines.

-

Click-chemistry is used to attach a biotin-azide tag to the alkyne-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Perform on-bead digestion with a primary protease (e.g., trypsin).

-

Elute the peptides and perform a second, orthogonal proteolytic digestion (e.g., with Glu-C).

-

Analyze the resulting peptides by LC-MS/MS. By comparing the peptide profiles from Sulfopin-treated and control samples, one can identify the cysteine-containing peptides that are less abundant in the treated sample, indicating they were covalently modified by Sulfopin.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Sulfopin's mechanism of action and the experimental workflows used for its characterization.

Caption: Sulfopin's mechanism of action, from covalent PIN1 inhibition to c-Myc degradation.

Caption: Experimental workflow for Covalent Inhibitor Target-site Identification (CITe-Id).

Caption: Experimental workflow for rdTOP-ABPP to assess Sulfopin's selectivity.

References

Sulfopin discovery and development history

An In-depth Technical Guide to the Discovery and Development of Sulfopin: A Selective Covalent Pin1 Inhibitor

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell signaling and division by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs. Its overexpression and hyperactivity in a multitude of human cancers have made it a compelling target for therapeutic intervention. However, the development of potent and selective Pin1 inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of the discovery and development of Sulfopin, a highly selective, covalent inhibitor of Pin1 that has demonstrated significant preclinical efficacy in Myc-driven cancer models.

Discovery of Sulfopin: A Covalent Fragment-Based Approach

The discovery of Sulfopin was predicated on a covalent fragment-based drug discovery (FBDD) strategy. This approach aimed to identify small, electrophilic molecules that could form a covalent bond with the nucleophilic cysteine residue (Cys113) in the active site of Pin1, thereby providing a strong anchor for inhibitor development.

Initial Fragment Screen

An in-house library of 993 electrophilic fragments was screened against the purified catalytic domain of Pin1. The primary endpoint of this screen was the detection of covalent modification of the Pin1 protein.

-

Incubation: The purified catalytic domain of Pin1 (2 µM) was incubated with each fragment (200 µM) in a suitable buffer for 24 hours at 4°C.

-

LC-MS Analysis: The reaction mixtures were analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to detect an increase in the molecular weight of Pin1, corresponding to the mass of the covalently bound fragment.

-

Hit Identification: Fragments that resulted in >50% labeling of Pin1 were considered hits. This initial screen identified 111 such fragments. A notable observation was the prevalence of a cyclic sulfone core among the most potent hits.

Lead Optimization

The initial hits, characterized by a sulfolene or sulfolane moiety, underwent a structure-guided optimization process. A second-generation library of 25 compounds was synthesized to explore the structure-activity relationship (SAR). These compounds were evaluated under more stringent conditions (2 µM Pin1, 2 µM compound, 1 hour at room temperature), leading to the identification of Sulfopin as a highly potent binder.

Biochemical Characterization of Sulfopin

Following its identification, Sulfopin was subjected to a series of biochemical assays to quantify its binding affinity, kinetics, and inhibitory activity against Pin1.

Binding Affinity and Kinetics

A competitive fluorescence polarization (FP) assay was the primary method used to determine the binding affinity and inactivation kinetics of Sulfopin.

-

Reagents: Recombinant full-length Pin1, an FITC-labeled substrate mimetic peptide inhibitor (probe), and Sulfopin were used.

-

Competition Assay: Pin1 was pre-incubated with varying concentrations of Sulfopin for 14 hours to allow for covalent bond formation. The fluorescent probe was then added to the mixture.

-

Measurement: The fluorescence polarization of the FITC-labeled probe was measured. Displacement of the probe by Sulfopin results in a decrease in polarization.

-

Data Analysis: The apparent inhibition constant (Ki) was calculated from the competition data. For kinetic analysis, the FP assay was performed at various time points to determine the inactivation rate constant (kinact) and the second-order rate constant (kinact/Ki).

Quantitative Data: Biochemical Potency

| Parameter | Value | Reference |

| Apparent Ki | 17 nM | |

| kinact/Ki | 84 M-1s-1 | |

| Apparent Ki (PPIase assay) | 211 nM |

Cellular Target Engagement and Selectivity

A critical aspect of developing a chemical probe is to demonstrate that it engages its intended target in a cellular context with high selectivity. Two independent chemoproteomic methods were used to profile the targets of Sulfopin across the entire proteome.

Covalent Inhibitor Target-site Identification (CITe-Id)

-

Cellular Treatment: PATU-8988T cells were treated with Sulfopin at concentrations of 100, 500, and 1000 nM for 5 hours.

-

Lysate Preparation and Probe Incubation: Cells were lysed, and the proteome was incubated with a desthiobiotin-tagged probe, Sulfopin-DTB (2 µM), for 18 hours.

-

Enrichment and Analysis: Biotinylated peptides were enriched using streptavidin beads following tryptic digestion and analyzed by multidimensional LC-MS/MS.

The results of the CITe-Id experiment demonstrated remarkable selectivity. Of 162 cysteine residues identified as being labeled by the Sulfopin-DTB probe, only Cys113 of Pin1 showed a dose-dependent decrease in labeling upon pre-treatment with Sulfopin.

Reductive Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)

-

Cellular Treatment: MDA-MB-231 cells were treated with 5 µM Sulfopin for 2 hours.

-

Proteome Labeling: Cells were lysed, and the proteome was labeled with an iodoacetamide-alkyne (IA-yne) probe.

-

Click Chemistry and Enrichment: The alkyne-labeled proteome was conjugated to a cleavable biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Biotinylated peptides were then enriched.

-

Mass Spectrometry: Enriched peptides were isotopically labeled and analyzed by LC-MS/MS to quantify the occupancy of cysteine sites by Sulfopin.

The rdTOP-ABPP results corroborated the CITe-Id findings, with Pin1 being the most significantly engaged target.

In Vitro and In Vivo Efficacy of Sulfopin

The therapeutic potential of Sulfopin was evaluated in various cancer cell lines and in animal models of Myc-driven cancers.

Cell Viability Assays

The effect of Sulfopin on the viability of a broad panel of cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Plating: Cancer cell lines were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of Sulfopin.

-

Incubation: The plates were incubated for a specified period (e.g., 5 days).

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a plate reader.

Interestingly, Sulfopin showed only modest effects on the viability of most cancer cell lines in 2D culture, with a few exceptions such as MDA-MB-468 cells. However, prolonged exposure (6-8 days) did result in a significant, Pin1-dependent reduction in the viability of PATU-8988T cells.

In Vivo Studies

Sulfopin was evaluated in murine and zebrafish models of MYCN-driven neuroblastoma and a murine model of pancreatic cancer.

-

Animal Models: Transgenic mouse models of MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma (PDAC), and a zebrafish xenograft model of neuroblastoma were used.

-

Dosing: Sulfopin was administered via oral gavage or intraperitoneal injection at various doses (e.g., 20-40 mg/kg).

-

Endpoints: Tumor growth, progression, and overall survival were monitored.

In these in vivo models, Sulfopin demonstrated a significant reduction in tumor progression and conferred a survival benefit. These results suggest that the in vivo efficacy of Sulfopin may be more pronounced than what is observed in 2D cell culture.

Quantitative Data: Cellular and In Vivo Activity

| Assay/Model | Cell Line/Animal | Concentration/Dose | Outcome | Reference |

| Cell Viability (5 days) | 275 cancer cell lines | > 3 µM | Limited antiproliferative activity | |

| Cell Viability (prolonged) | PATU-8988T | 1 µM | Significant reduction in viability at 6 and 8 days | |

| Target Engagement (cellular) | PATU-8988T | 1 µM | Complete Pin1 engagement within 4 hours | |

| Target Engagement (in vivo) | Mouse spleen | 40 mg/kg (oral) | Complete Pin1 engagement | |

| Neuroblastoma model | Zebrafish | 100 µM (in water) | Reduced tumor progression | |

| Neuroblastoma model | Mouse | 40 mg/kg (oral) | Reduced tumor progression and increased survival | |

| Pancreatic Cancer model | Mouse | 20-40 mg/kg (i.p.) | Reduced tumor progression |

Mechanism of Action: Downregulation of the Myc Pathway

Pin1 is known to stabilize and activate the oncoprotein c-Myc and its paralog N-Myc (MYCN). The therapeutic rationale for Pin1 inhibition is, in part, based on the premise of destabilizing these key cancer drivers.

Pin1-Myc Signaling Pathway

The interaction between Pin1 and Myc is a critical node in oncogenic signaling. Pin1 binds to a phosphorylated Ser62-Pro63 motif on Myc, catalyzing its isomerization from a trans to a cis conformation. This cis isomer is more stable and transcriptionally active, leading to the upregulation of Myc target genes involved in cell proliferation and growth.

Experimental Workflow: Assessing Myc Pathway Downregulation

RNA sequencing experiments confirmed that treatment with Sulfopin leads to the downregulation of c-Myc target genes, providing a mechanistic link between Pin1 inhibition and the observed anti-tumor effects.

Conclusion

The discovery and development of Sulfopin represent a landmark achievement in the field of Pin1-targeted cancer therapy. The systematic application of covalent fragment-based screening, coupled with rigorous biochemical and chemoproteomic characterization, has yielded a chemical probe of unprecedented selectivity and potency. While the modest effects in 2D cell culture highlight the complexities of translating in vitro activity to in vivo efficacy, the significant anti-tumor effects in animal models of Myc-driven cancers underscore the therapeutic potential of Sulfopin. This technical guide illuminates the robust scientific foundation upon which Sulfopin was built, paving the way for its further clinical development and offering a blueprint for the discovery of other covalent inhibitors against challenging drug targets.

Sulfopin: A Technical Guide to the Covalent Inhibition of Pin1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of phosphosignaling, acting on pSer/Thr-Pro motifs to control the conformation and function of numerous proteins involved in cell cycle progression, apoptosis, and oncogenesis.[1][2] Its over-activation is a hallmark of many human cancers, making it a compelling therapeutic target.[2][3] However, developing selective and potent Pin1 inhibitors has been a long-standing challenge.[3][4] This guide details the discovery, mechanism, and application of Sulfopin, a first-in-class, highly selective, and potent covalent inhibitor of Pin1.[3][4] Sulfopin targets the nucleophilic cysteine (Cys113) in the Pin1 active site, providing a powerful chemical probe to investigate Pin1 biology and a promising scaffold for therapeutic development.[3][5] This document provides in-depth data on its biochemical and cellular activity, detailed experimental protocols, and visual representations of its mechanism and effects on signaling pathways.

Mechanism of Covalent Inhibition

Sulfopin was developed from an electrophilic fragment screen designed to identify compounds that could form a covalent bond with the catalytic Cys113 residue of Pin1.[3][6] The molecule features a sulfolane core and a chloroacetamide "warhead" that irreversibly binds to the thiol group of Cys113.[7] This covalent interaction leads to potent and sustained inhibition of Pin1's isomerase activity.[5] X-ray crystallography has confirmed the covalent linkage between Sulfopin and Cys113 within the enzyme's active site.[7]

Quantitative Biochemical and Cellular Data

Sulfopin demonstrates high potency in biochemical assays and effectively engages Pin1 in cellular contexts. Its activity has been characterized across various assays, confirming its utility as a chemical probe.

Table 1: Biochemical Activity of Sulfopin

| Assay Type | Parameter | Value | Notes | Source |

| Fluorescence Polarization (FP) | Apparent Ki | 17 nM | Competitive binding assay | [8][9] |

| PPIase Assay | Apparent Ki | 211 nM | Chymotrypsin-coupled enzymatic assay (12h incubation) | [7] |

| Sulfopin-DTB FP Assay | Apparent Ki | 38 nM | Probe molecule for pull-down assays | [5][7] |

Table 2: Cellular Target Engagement of Sulfopin

| Cell Line | Concentration for Full Engagement | Time to Full Engagement | Assay Type | Source |

| HCT116 | 0.5 µM | 5 hours | Live Cell Competition Assay | [5][7] |

| PATU-8988T | 1.0 µM | 4 hours | Live Cell Competition Assay | [7][10] |

| IMR32 | Not specified | Not specified | Live Cell Competition Assay | [7] |

| MDA-MB-231 | Not specified | Not specified | Live Cell Competition Assay | [7] |

Note: In PATU-8988T cells, 1 µM Sulfopin achieved ~50% engagement after 2 hours and maintained significant engagement for up to 72 hours.[7][10]

Table 3: In Vivo Target Engagement

| Animal Model | Dose | Outcome | Assay | Source |

| Mouse | 10 mg/kg (oral gavage) | Effective engagement in 1 of 3 mice | Spleen lysate pull-down | [5][7] |

| Mouse | 20 mg/kg (oral gavage) | Effective engagement in 3 of 3 mice | Spleen lysate pull-down | [5][7] |

| Mouse | 40 mg/kg | Dose selected for efficacy studies to ensure complete engagement | Spleen lysate pull-down | [5][7] |

Role in Signaling Pathways: Pin1 and c-Myc

Pin1 is a critical regulator of the oncoprotein c-Myc.[3][11] Following phosphorylation of c-Myc on Serine 62 (pS62) by kinases like ERK, Pin1 binds to the pS62-Pro63 motif and catalyzes a cis-trans isomerization.[11][12] This conformational change stabilizes c-Myc, preventing its dephosphorylation by PP2A and subsequent degradation, thereby promoting its transcriptional activity and oncogenic function.[11][12][13]

Sulfopin, by covalently inhibiting Pin1, prevents this isomerization.[14] This leaves pS62-c-Myc in a conformation that is accessible to the phosphatase PP2A.[12] Dephosphorylation of S62, followed by phosphorylation at Threonine 58 (T58), signals c-Myc for ubiquitination and proteasomal degradation.[12] The net effect is a downregulation of c-Myc protein levels and a reduction in the transcription of Myc target genes.[5][6] This mechanism is central to Sulfopin's ability to block Myc-driven tumor growth.[3][15]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize Sulfopin.

Cellular Target Engagement (Live Cell Competition Assay)

This protocol assesses the ability of Sulfopin to bind to Pin1 in a cellular environment.

-

Cell Culture: Plate cells (e.g., PATU-8988T, HCT116) and grow to ~80% confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of Sulfopin (e.g., 0.1 µM to 5 µM) or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours). A non-covalent analog like Sulfopin-AcA may be used as a negative control.[5]

-

Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5% NP-40 with protease inhibitors).[6]

-

Probe Incubation: Normalize protein concentration of the lysates. Incubate the lysates with a desthiobiotin-conjugated probe, Sulfopin-DTB (e.g., 1 µM), for 1 hour at 4°C to label any Pin1 not already bound by Sulfopin.[5][6]

-

Pull-down: Add streptavidin-coated beads to the lysates and incubate to capture the Sulfopin-DTB-bound Pin1.

-

Washing: Wash the beads multiple times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the amount of pulled-down Pin1 by Western blot using an anti-Pin1 antibody. A decrease in the Pin1 signal in Sulfopin-treated samples compared to the control indicates successful target engagement.[6][10]

Chemoproteomic Selectivity Profiling (CITe-Id)

The Covalent Inhibitor Target-site Identification (CITe-Id) method was used to assess the selectivity of Sulfopin across the entire proteome.[5]

-

Cell Treatment: Live PATU-8988T cells were incubated with various concentrations of Sulfopin (e.g., 100, 500, 1000 nM) for 5 hours.[5]

-

Lysis and Probe Labeling: Cells were lysed, and the proteome was subsequently treated with the Sulfopin-DTB probe (2 µM) for 18 hours to label all cysteine sites not occupied by Sulfopin.[5]

-

Digestion and Enrichment: The protein mixture was digested with trypsin. Peptides containing the DTB label were then enriched using avidin affinity chromatography.[5]

-

Mass Spectrometry: The enriched peptides were analyzed by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were labeled by the DTB probe.

-

Data Analysis: A dose-dependent decrease in a specific peptide signal indicates that Sulfopin engaged that cysteine site in live cells. Out of 162 labeled cysteine residues, only Cys113 on Pin1 showed significant, dose-dependent competition, demonstrating the exceptional selectivity of Sulfopin.[5][6]

Conclusion

Sulfopin is a landmark achievement in the pursuit of Pin1-targeted therapies.[3] It is a potent, double-digit nanomolar covalent inhibitor that demonstrates exceptional selectivity for Pin1 in complex biological systems.[4][5] Its well-defined mechanism of action, robust cellular and in vivo target engagement, and demonstrated efficacy in blocking Myc-driven oncogenesis make it an indispensable tool for cancer research.[3][5] The data and protocols presented in this guide underscore Sulfopin's value as a high-quality chemical probe for dissecting Pin1 signaling and as a foundational molecule for the development of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]

An In-depth Technical Guide to the Covalent Interaction of Sulfopin with Pin1 Cys113

This guide provides a comprehensive technical overview of the binding mechanism of Sulfopin, a selective covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1. We will delve into the quantitative binding data, detailed experimental methodologies, and the signaling context of this interaction, targeting researchers, scientists, and professionals in drug development.

Introduction to Pin1 and Sulfopin

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes.[1][2] It specifically recognizes and isomerizes the pSer/pThr-Pro motif in its substrate proteins, leading to conformational changes that can affect their activity, stability, and subcellular localization.[2] Pin1 is overexpressed in many human cancers and plays a crucial role in activating oncogenes, such as c-Myc, and inactivating tumor suppressors.[1][2][3][4] This central role in oncogenic signaling has made Pin1 an attractive target for cancer therapy.[1][2]

Despite significant efforts, the development of potent and selective Pin1 inhibitors has been challenging.[1][2] Sulfopin emerged from a covalent fragment-based drug discovery screen as a highly potent and selective covalent inhibitor of Pin1.[1][2][4] It irreversibly binds to a nucleophilic cysteine residue, Cys113, located in the active site of Pin1.[1][2][5] This covalent modification leads to the inhibition of Pin1's catalytic activity and subsequent downregulation of c-Myc target genes.[1][3]

Quantitative Analysis of Sulfopin-Pin1 Binding

The interaction between Sulfopin and Pin1 has been rigorously characterized using various biochemical and biophysical assays. The key quantitative parameters are summarized in the table below, highlighting the potent and covalent nature of this interaction. A non-reactive analog, Sulfopin-AcA, in which the reactive chloroacetamide warhead is replaced with an acetamide, serves as a crucial negative control, demonstrating that the covalent interaction is essential for high-affinity binding.[1]

| Parameter | Value | Assay | Description |

| Apparent Ki | 17 nM | Fluorescence Polarization (FP) | Measures the binding affinity of Sulfopin to Pin1 after a 14-hour incubation. |

| Apparent Ki | 211 nM | PPIase Activity Assay | Measures the concentration of Sulfopin required to inhibit 50% of Pin1's catalytic activity after a 12-hour incubation. |

| kinact/Ki | 84 M-1s-1 | Time-Dependent FP | Represents the second-order rate constant for the covalent modification of Pin1 by Sulfopin, indicating the efficiency of inactivation. |

| Sulfopin-AcA Activity | Inactive | Fluorescence Polarization (FP) | The non-covalent analog shows no significant binding, confirming the covalent binding mode is critical for Sulfopin's potency.[1] |

Structural Basis of the Covalent Interaction

The covalent binding of Sulfopin to Cys113 of Pin1 has been unequivocally confirmed by high-resolution X-ray crystallography (PDB code: 6VAJ).[1][2][6][7][8] The crystal structure reveals clear electron density between the chloroacetamide warhead of Sulfopin and the sulfur atom of Cys113, consistent with the formation of a covalent bond.[1][6][9]

The sulfolane moiety of Sulfopin occupies a hydrophobic pocket within the Pin1 active site, while the tert-butyl group is solvent-exposed.[6][9] This structural understanding was instrumental in the design of a desthiobiotin-labeled probe, Sulfopin-DTB, for target engagement studies.[1][6]

Experimental Methodologies

A variety of sophisticated experimental techniques have been employed to characterize the interaction between Sulfopin and Pin1. Below are detailed descriptions of the key methodologies.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of Sulfopin to Pin1.

-

Principle: A fluorescently labeled peptide substrate that binds to Pin1 is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Pin1 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to Pin1, causing a decrease in polarization.

-

Protocol:

-

Recombinant Pin1 protein is incubated with varying concentrations of Sulfopin or the control compound, Sulfopin-AcA.

-

A fluorescently labeled peptide substrate is added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is fitted to a competitive binding model to determine the apparent Ki.

-

Chymotrypsin-Coupled PPIase Activity Assay

This assay measures the catalytic activity of Pin1 and its inhibition by Sulfopin.

-

Principle: Pin1 isomerizes a specific peptide substrate from its cis to its trans conformation. The trans conformation is then susceptible to cleavage by chymotrypsin. The rate of cleavage, which can be monitored spectrophotometrically, is proportional to the rate of isomerization by Pin1.

-

Protocol:

-

Pin1 is pre-incubated with various concentrations of Sulfopin.

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

-

The change in absorbance over time is measured.

-

The initial rates are calculated and plotted against the inhibitor concentration to determine the apparent Ki for catalytic inhibition.

-

Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is used to confirm the covalent modification of Pin1 by Sulfopin.

-

Principle: The precise mass of the Pin1 protein is measured before and after incubation with Sulfopin. A mass shift corresponding to the molecular weight of Sulfopin confirms the formation of a covalent adduct.

-

Protocol:

-

Purified Pin1 is incubated with Sulfopin.

-

The sample is subjected to liquid chromatography to separate the protein from unbound compound.

-

The protein is then introduced into a mass spectrometer, and its mass is determined.

-

The resulting spectrum is analyzed for the expected mass of the Pin1-Sulfopin adduct.

-

Cellular Target Engagement using a Desthiobiotin Probe

This assay demonstrates that Sulfopin can bind to Pin1 in a cellular context.

-

Principle: A desthiobiotin-labeled version of Sulfopin (Sulfopin-DTB) is used as a probe. In a competition experiment, cells are first treated with unlabeled Sulfopin. The remaining unoccupied Pin1 is then captured by adding Sulfopin-DTB to the cell lysate. The amount of captured Pin1 is quantified by western blotting.

-

Protocol:

-

Cells are incubated with varying concentrations of Sulfopin for a specified time.

-

The cells are lysed, and the lysate is incubated with Sulfopin-DTB.

-

Streptavidin beads are used to pull down the Sulfopin-DTB-bound proteins.

-

The pulled-down proteins are separated by SDS-PAGE and the amount of Pin1 is detected by western blotting.

-

Chemoproteomic Selectivity Profiling (CITe-Id)

This powerful technique assesses the selectivity of a covalent inhibitor across the entire proteome.

-

Principle: This is a competitive chemoproteomics platform. Cells are treated with the covalent inhibitor of interest (Sulfopin). The remaining reactive cysteines in the proteome are then labeled with a broad-spectrum cysteine-reactive probe. The sites that are blocked by the inhibitor will show a reduced signal in the mass spectrometry analysis.

-

Protocol:

-

Live cells are treated with different concentrations of Sulfopin.

-

Cells are lysed, and the proteome is treated with a cysteine-reactive probe containing an enrichment handle (e.g., a clickable alkyne or a biotin tag).

-

The labeled proteins are digested into peptides.

-

The labeled peptides are enriched and analyzed by quantitative mass spectrometry.

-

The dose-dependent decrease in labeling of specific cysteine residues indicates a direct interaction with the inhibitor. In the case of Sulfopin, only Cys113 of Pin1 showed significant dose-dependent competition.[1]

-

Visualizing the Molecular and Experimental Landscape

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Pin1 signaling pathway and the inhibitory action of Sulfopin.

Caption: Workflow for confirming covalent binding of Sulfopin to Pin1.

Caption: Experimental workflow for cellular target engagement assay.

Conclusion

Sulfopin stands out as a rigorously characterized covalent inhibitor of Pin1. Its high potency and selectivity are driven by the irreversible modification of the active site cysteine, Cys113. The comprehensive suite of biochemical, structural, and proteomic studies provides a robust foundation for its use as a chemical probe to investigate Pin1 biology and for its further development as a potential therapeutic agent in cancers driven by aberrant Pin1 activity. This guide has provided a detailed technical overview of the key data and methodologies that underpin our current understanding of the Sulfopin-Pin1 interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. biorxiv.org [biorxiv.org]

The chemical structure and properties of Sulfopin

An In-depth Technical Guide to Sulfopin: A Covalent Pin1 Inhibitor

Introduction

Sulfopin is a potent and highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is a unique enzyme that isomerizes specific pSer/pThr-Pro motifs in proteins, playing a crucial role in regulating the function of numerous proteins involved in cell signaling, proliferation, and survival.[1][4] Aberrant Pin1 activity is implicated in various diseases, particularly cancer, where it activates oncogenes and inactivates tumor suppressors.[1][5][6] Despite its therapeutic potential, Pin1 has been a challenging drug target.[1] Sulfopin emerged from an electrophilic fragment screen as a first-in-class chemical probe suitable for assessing Pin1-dependent pharmacology in cellular and in vivo models.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

Sulfopin was developed through the optimization of initial hits from a covalent fragment screen targeting the active site cysteine (Cys113) of Pin1.[1] Its structure features a sulfolane ring that occupies the hydrophobic proline-binding pocket of the enzyme and a chloroacetamide warhead that forms a covalent bond with Cys113.[1][7]

| Property | Value | Reference |

| IUPAC Name | N-(tert-butyl)-2-chloro-N-(tetrahydrothiophene-1,1-dioxid-3-yl)acetamide | |

| Synonyms | PIN1-3 | [2][3] |

| Molecular Formula | C₁₁H₂₀ClNO₃S | [2] |

| Molecular Weight | 281.80 g/mol | [2] |

| CAS Number | 2451481-08-4 | [2] |

| Appearance | Powder | [2] |

Mechanism of Action

Sulfopin acts as an irreversible inhibitor of Pin1.[1] The co-crystal structure of Sulfopin bound to Pin1 confirms that it forms a covalent bond with the catalytic cysteine residue, Cys113, located in the enzyme's active site.[1][7][8] The sulfolane moiety of Sulfopin settles into the hydrophobic proline-binding pocket, providing specificity, while the electrophilic chloroacetamide group reacts with the nucleophilic thiol of Cys113.[1][9] This covalent modification permanently inactivates the enzyme.

Quantitative Biological Data

The potency and selectivity of Sulfopin have been quantified through various biochemical and cellular assays. It exhibits double-digit nanomolar potency and remarkable selectivity for Pin1.

| Parameter | Value | Assay | Condition | Reference |

| Ki | 17 nM | Fluorescence Polarization (FP) | [2][3] | |

| Apparent Ki | 211 nM | PPIase Activity Assay | 12-hour pre-incubation | [7] |

| k_inact / Ki | 84 M⁻¹s⁻¹ | Fluorescence Polarization (FP) | Time-dependent | [7] |

| Cellular Engagement (HCT116) | 0.5 µM | Competition Pull-down | 5-hour incubation | [7][10] |

| Cellular Engagement (PATU-8988T) | 1.0 µM | Competition Pull-down | 5-hour incubation | [7][10] |

| In Vivo Engagement | 20 mg/kg | Competition Pull-down | 3 doses over 2 days (mice) | [7] |

Signaling Pathway Modulation

Pin1 regulates numerous cellular pathways by controlling the stability and activity of key proteins.[1][8] A critical target of Pin1 is the oncoprotein Myc.[1][5] Pin1 binds to and isomerizes phosphorylated Myc, leading to its stabilization and increased transcriptional activity.[1] By inhibiting Pin1, Sulfopin prevents Myc stabilization, leading to the downregulation of Myc target genes, which in turn reduces tumor progression.[1][5][7] This has been demonstrated in models of MYCN-driven neuroblastoma and pancreatic cancer.[1][5]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (Ki) of inhibitors to Pin1. It measures the change in polarization of a fluorescently labeled peptide probe upon binding to the larger Pin1 protein.

Methodology:

-

A solution containing 250 nM of glutathione S-transferase (GST)-tagged Pin1 is prepared in a buffer (10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4) with 1 mM DTT, 10 µg/ml BSA, and 0.01% Tween-20.[8]

-

Varying concentrations of Sulfopin are pre-incubated with the GST-Pin1 solution for 12 hours at 4°C.[8]

-

A 5 nM solution of a fluorescein-labeled peptide probe is added to the mixture.[8]

-

Fluorescence polarization is measured to determine the displacement of the probe by Sulfopin, from which the Ki value is calculated.[8]

Cellular Target Engagement Assay (Competition Pull-down)

This assay confirms that Sulfopin can enter cells and bind to its intended target, Pin1. It uses a biotinylated probe version of Sulfopin (Sulfopin-DTB) to compete for binding with the unlabeled drug.

Methodology:

-

Cancer cell lines (e.g., PATU-8988T, HCT116) are incubated with varying concentrations of Sulfopin (e.g., 0.5-1 µM) for a set time (e.g., 4-5 hours).[7][10]

-

Cells are lysed, and the lysates are incubated with 1 µM of the desthiobiotin-labeled probe, Sulfopin-DTB.[7][10]

-

Streptavidin beads are used to pull down the Sulfopin-DTB and any proteins bound to it.

-

The pulled-down proteins are analyzed by Western blot using an antibody against Pin1.[7] A reduction in the Pin1 signal in Sulfopin-treated samples compared to the control indicates successful target engagement.[10]

Chemoproteomic Selectivity Profiling (CITe-Id)

Covalent Inhibitor Target-site Identification (CITe-Id) is a chemoproteomic method used to assess the selectivity of a covalent inhibitor across the entire proteome.

Methodology:

-

Live PATU-8988T cells are incubated with Sulfopin at various concentrations (e.g., 100, 500, 1000 nM) for 5 hours.[7][8]

-

Cells are lysed, and the proteome is co-incubated with a higher concentration of the Sulfopin-DTB probe (2 µM) for 18 hours to label all remaining accessible cysteine sites.[7][8]

-

Proteins are digested with trypsin, and the biotin-labeled peptides are enriched using avidin.[7]

-

The enriched peptides are analyzed by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were protected from Sulfopin-DTB labeling by the initial Sulfopin treatment.[7][8] Dose-dependent protection indicates a specific target.

Conclusion

Sulfopin is a groundbreaking chemical probe that has enabled the pharmacological investigation of Pin1 in cells and in vivo.[1] Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable tool for researchers studying the myriad pathways regulated by Pin1.[1][6] The demonstrated efficacy of Sulfopin in preclinical cancer models, particularly those driven by the Myc oncogene, underscores the potential of Pin1 as a viable therapeutic target and paves the way for the development of novel anti-cancer agents.[1][5]

References

- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfopin | Mechanism | Concentration [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Sulfopin: A Technical Guide for Cell Biology and Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of a multitude of oncoproteins and tumor suppressors, making it an attractive target for cancer therapy.[1] Sulfopin covalently modifies the active site cysteine (Cys113) of Pin1, leading to its irreversible inhibition.[1][4] This technical guide provides an in-depth review of Sulfopin's mechanism of action, its application in cell biology and oncology research, and detailed experimental protocols.

Mechanism of Action

Sulfopin acts as a covalent inhibitor of Pin1.[1] Its electrophilic sulfolane moiety forms a covalent bond with the nucleophilic thiol group of Cys113 in the active site of Pin1.[1][4] This irreversible binding event effectively inactivates the enzyme, preventing it from catalyzing the cis-trans isomerization of proline residues in its substrate proteins. One of the key downstream effects of Pin1 inhibition by Sulfopin is the downregulation of the oncoprotein c-Myc.[1][5] Pin1 is known to regulate the stability of c-Myc, and its inhibition by Sulfopin leads to decreased levels of c-Myc and its target genes.[1]

Quantitative Data

Sulfopin exhibits high potency for Pin1 inhibition. The apparent inhibition constant (Ki) is 17 nM.[2][3] However, its anti-proliferative effects in 2D cell culture are modest and cell-line dependent, with more pronounced effects observed after prolonged exposure or in 3D culture models.[1][6]

| Parameter | Value | Assay Conditions | Reference |

| Apparent Ki for Pin1 | 17 nM | Fluorescence Polarization Assay | [2][3] |

| Cell Line | IC50 / EC50 | Assay Conditions | Reference |

| Most Cancer Cell Lines | > 3 µM | 5-day treatment | [1] |

| MDA-MB-468 | Most sensitive | 4-8 days treatment (1, 2.5 µM) | [2][6] |

| PATU-8988T | Significant viability effect at 1 µM | 6 and 8 days treatment | [3][6] |

| HCT116 | Not specified | Not specified | [1][3] |

| IMR32 | Not specified | Not specified | [1][3] |

| Mino B cells | Not specified | RNA-sequencing at 1 µM for 6h | [1] |

Signaling Pathway

The inhibition of Pin1 by Sulfopin has a significant impact on the c-Myc signaling pathway. Pin1 normally binds to phosphorylated c-Myc, stabilizing it and promoting its transcriptional activity. By inhibiting Pin1, Sulfopin disrupts this interaction, leading to the destabilization and subsequent degradation of c-Myc. This, in turn, results in the downregulation of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism.

References

- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on Sulfopin's Role in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies. The genetic landscape of PDAC is dominated by mutations in the KRAS oncogene, which drives aberrant signaling cascades promoting cellular proliferation and survival. In the quest for novel therapeutic targets, the peptidyl-prolyl isomerase Pin1 has emerged as a critical enabler of oncogenic pathways. Pin1 is overexpressed in numerous cancers, including pancreatic cancer, where it stabilizes and activates oncoproteins such as c-Myc, a key downstream effector of KRAS signaling.[1]

Sulfopin is a first-in-class, covalent inhibitor of Pin1, developed through an electrophilic fragment screen.[1][2] It demonstrates high potency and selectivity by irreversibly binding to the active site cysteine (Cys113) of Pin1. This technical guide provides an in-depth overview of the foundational research on Sulfopin's mechanism of action and its therapeutic potential in pancreatic cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action and Signaling Pathway

Sulfopin acts as a potent and selective covalent inhibitor of Pin1.[1][2] Pin1 functions to catalyze the cis-trans isomerization of pSer/pThr-Pro motifs in substrate proteins. This conformational change can dramatically alter the protein's stability, activity, and localization. In pancreatic cancer, Pin1's activity is crucial for sustaining the oncogenic signaling driven by mutated KRAS. One of its key substrates is the transcription factor c-Myc, which is a master regulator of cell proliferation, growth, and metabolism.

By inhibiting Pin1, Sulfopin prevents the isomerization of c-Myc, leading to its destabilization and subsequent degradation. This results in the downregulation of c-Myc and its target genes, which are essential for tumor growth and survival.[1][2]

Caption: Sulfopin inhibits the KRAS-MYC signaling axis in pancreatic cancer.

Quantitative Data

Sulfopin's efficacy has been evaluated both in vitro against pancreatic cancer cell lines and in vivo using a murine orthotopic pancreatic cancer model. While it shows modest effects on cell viability in standard 2D cultures over short periods, its impact is more significant after prolonged exposure and in 3D cultures, suggesting a role in overcoming adaptive resistance.[3]

Table 1: In Vitro Activity of Sulfopin

| Cell Line | Assay Type | Treatment | Observation | Reference |

| PATU-8988T (WT) | Cell Viability | 1 µM Sulfopin (6 & 8 days) | Significant reduction in cell viability | [3][4] |

| PATU-8988T (Pin1 KO) | Cell Viability | 1 µM Sulfopin (6 & 8 days) | No significant effect on viability | [3][4] |

| PATU-8988T (WT) | 3D Matrigel Culture | 1 µM Sulfopin | Significant reduction in relative viability | [3] |

| PATU-8988T | Cell Cycle Analysis | 2.5 µM Sulfopin (4 days) | Reduction in S-phase, increase in G1-phase cells | [5] |

| Multiple Cancer Lines | Proliferation Assay | 1-2.5 µM Sulfopin (4-8 days) | Varied anti-proliferative effects | [6] |

Table 2: In Vivo Efficacy of Sulfopin in an Orthotopic Pancreatic Cancer Model

| Model System | Treatment Protocol | Key Findings | Reference |

| Orthotopic KPC Mouse Model | 20 or 40 mg/kg Sulfopin, daily i.p. injection | Reduced tumor progression and conferred survival benefit | [1][6] |

(Note: Specific percentages of tumor growth inhibition are not detailed in the primary literature abstracts.)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to evaluate Sulfopin's role in pancreatic cancer.

Orthotopic Pancreatic Cancer Mouse Model

This protocol establishes a tumor in the pancreas of a mouse, closely mimicking human disease progression.

Caption: Workflow for an orthotopic pancreatic cancer mouse model study.

Detailed Steps:

-

Cell Culture: Pancreatic cancer cells derived from a KPC mouse (Pdx1-Cre, lsl-KrasG12D/+, lsl-tp53R172H/+) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Preparation: Cells are harvested, washed with PBS, and resuspended at a concentration of 1x10^6 cells per 50 µL in a solution of 50% Matrigel/50% PBS on ice to prevent premature gelling.

-

Animal Anesthesia: A C57BL/6 mouse is anesthetized using a standard protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).

-

Surgical Procedure: A small incision is made in the left abdominal flank to exteriorize the spleen, which is attached to the tail of the pancreas.

-

Orthotopic Injection: The cell suspension is slowly injected into the pancreatic tail using a 30-gauge needle.

-

Closure and Recovery: The pancreas and spleen are returned to the abdominal cavity, and the incision is closed. The animal is monitored during recovery.

-

Treatment: One week post-implantation, mice are randomized into treatment groups and receive daily intraperitoneal (i.p.) injections of vehicle control or Sulfopin (20 or 40 mg/kg).

-

Endpoint Analysis: Tumor growth is monitored, and at the study endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Cell Viability Assay (Long-Term Exposure)

This assay determines the effect of prolonged Sulfopin treatment on the proliferation of pancreatic cancer cells.

Materials:

-

PATU-8988T (or other pancreatic cancer) cells

-

96-well plates

-

Complete growth medium

-

Sulfopin stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Protocol:

-

Cell Seeding: Seed 500 cells per well in a 96-well plate and allow them to adhere overnight.

-

Initial Treatment: Treat cells with the desired concentrations of Sulfopin (e.g., 1 µM) or vehicle control (DMSO).

-

Media Replenishment: Every 48 hours, carefully aspirate the old media and replace it with fresh media containing the appropriate concentration of Sulfopin or vehicle. This step is critical to ensure sustained drug exposure.

-

Incubation: Continue the incubation for a total of 6 to 8 days.

-

Viability Measurement: At the endpoint, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader. Viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for c-Myc Downregulation

This protocol is used to quantify changes in protein levels, such as c-Myc, following Sulfopin treatment.

Materials:

-

Pancreatic cancer cells

-

Sulfopin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Protocol:

-

Cell Treatment: Plate cells and treat with Sulfopin or vehicle for the desired time (e.g., 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize the c-Myc signal to a loading control like β-actin.

Conclusion

The foundational research on Sulfopin establishes it as a highly selective and potent covalent inhibitor of Pin1. In the context of pancreatic cancer, its mechanism of action via the destabilization of the c-Myc oncoprotein provides a strong rationale for its therapeutic development. Preclinical data demonstrates that while Sulfopin has modest direct cytotoxic effects in short-term 2D culture, it significantly impairs cancer cell viability upon prolonged exposure and reduces tumor progression in a clinically relevant orthotopic mouse model.[1][3] This suggests that Pin1 inhibition may circumvent the adaptive resistance mechanisms that often plague targeted therapies. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to build upon this foundational work and further investigate the potential of Sulfopin as a novel treatment for pancreatic cancer.

References

- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sulfopin Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfopin, a selective and covalent inhibitor of the peptidyl-prolyl isomerase Pin1, for in vitro studies on cancer cell lines. The protocols detailed below are designed to ensure robust and reproducible results for evaluating the effects of Sulfopin on cell viability, target engagement, and downstream signaling pathways.

Introduction

Sulfopin is a potent and highly selective covalent inhibitor of Pin1, an enzyme frequently overexpressed in various cancers.[1][2][3] Pin1 plays a crucial role in regulating the function of numerous proteins involved in cell proliferation and survival, including the oncoprotein c-Myc.[2][4][5] By inhibiting Pin1, Sulfopin can disrupt these oncogenic signaling pathways, leading to reduced tumor cell growth and survival.[2][6][7] These protocols provide a framework for investigating the anti-cancer properties of Sulfopin in a laboratory setting.

Data Presentation

Table 1: In Vitro Activity of Sulfopin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| PATU-8988T | Pancreatic Cancer | Fluorescence Polarization | 0.001-100 μM | 14 h | Ki of 17 nM | [1] |

| PATU-8988T | Pancreatic Cancer | Viability Assay | 1 μM | 6-8 days | Significant decrease in viability | [4][8] |

| HCT116 | Colon Cancer | Target Engagement | 0.5-1 μM | 4 h | Complete Pin1 engagement | [4][9] |

| MDA-MB-468 | Breast Cancer | Viability Assay | 1-2.5 μM | 4-8 days | Most pronounced sensitivity among tested lines | [3][4] |

| IMR32 | Neuroblastoma | Target Engagement | Not specified | Not specified | Cellular engagement confirmed | [4][9] |

| NGP, NBL-S | Neuroblastoma | Viability Assay | 1-2.5 μM | 4-8 days | Varied anti-proliferative effects | [3] |

| PC3 | Prostate Cancer | Viability Assay | Not specified | Not specified | Varied anti-proliferative effects | [4] |

| Kuramochi | Ovarian Cancer | Viability Assay | Not specified | Not specified | Varied anti-proliferative effects | [3][4] |

| U2-OS | Osteosarcoma | Phosphoproteomics | 10 μM | 72 h | Significant changes in phosphoproteome | [10] |

Table 2: Recommended Starting Concentrations and Incubation Times for Key Experiments

| Experiment | Objective | Recommended Concentration | Recommended Incubation Time |

| Cell Viability Assay (e.g., MTT) | Determine the effect of Sulfopin on cell proliferation and survival. | 1-10 μM | 4-8 days (media with fresh Sulfopin replenished every 48h) |

| Target Engagement Assay | Confirm that Sulfopin is binding to Pin1 within the cells. | 0.5-1 μM | 4 hours for complete engagement |

| Western Blotting | Analyze the impact on downstream signaling pathways (e.g., c-Myc). | 1-2.5 μM | 24-48 hours |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is designed to assess the impact of Sulfopin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sulfopin (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Sulfopin Treatment:

-

Prepare serial dilutions of Sulfopin in complete culture medium from your stock solution. A final concentration range of 1-10 µM is a good starting point.[3] Include a vehicle control (DMSO) at the same concentration as in the highest Sulfopin treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sulfopin or vehicle control.

-

Incubate for the desired duration (e.g., 4, 6, or 8 days).[3] For longer incubation times, replenish the media with fresh Sulfopin every 48 hours.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

Protocol 2: Western Blotting for Downstream Signaling Analysis

This protocol is used to detect changes in the expression levels of proteins in pathways affected by Pin1 inhibition, such as the c-Myc pathway.[14]

Materials:

-

Cancer cell lines

-

6-well plates

-

Sulfopin (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Pin1, anti-c-Myc, anti-Cyclin D1, anti-p-IRAK1, and a loading control like anti-β-actin or anti-GAPDH)[14][15][16]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Sulfopin (e.g., 1-2.5 µM) or vehicle control for 24-48 hours.[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then add lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Mandatory Visualizations

Caption: Sulfopin's mechanism of action targeting the Pin1 signaling pathway.

Caption: General experimental workflow for evaluating Sulfopin in cancer cell lines.

References

- 1. Sulfopin | Mechanism | Concentration [selleckchem.com]

- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Pin1 Antibody | Cell Signaling Technology [cellsignal.com]

Determining Optimal Sulfopin Concentration for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, a key regulator of many cellular processes implicated in cancer and other diseases.[1][2][3][4] This document provides detailed application notes and protocols for determining the optimal concentration of Sulfopin for in vitro assays. It includes a summary of its mechanism of action, recommended concentration ranges for various cell-based assays, and detailed experimental protocols for target engagement, cell viability, and functional assays.

Introduction to Sulfopin

Sulfopin is a highly selective covalent inhibitor that targets the cysteine 113 (Cys113) residue in the active site of Pin1.[1][3][4] This covalent interaction leads to irreversible inhibition of Pin1's catalytic activity.[1][3] It exhibits a high degree of selectivity for Pin1 with a reported Ki of 17 nM in fluorescence polarization assays.[2][5] Unlike earlier Pin1 inhibitors like juglone, Sulfopin shows minimal off-target effects, making it a valuable tool for studying Pin1 biology.[1][3] Inhibition of Pin1 by Sulfopin has been shown to downregulate the activity of oncogenes such as c-Myc and impact cell cycle progression.[1][2][3]

Mechanism of Action of Sulfopin

The following diagram illustrates the mechanism of Sulfopin's covalent inhibition of Pin1.

Caption: Covalent inhibition of Pin1 by Sulfopin.

Quantitative Data Summary

The optimal concentration of Sulfopin for in vitro assays is cell line and assay dependent. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding and Inhibition

| Parameter | Value | Assay | Reference |

| Ki | 17 nM | Fluorescence Polarization | [2][5] |

| Apparent Ki | 211 nM (at 12h) | Chymotrypsin-coupled PPIase assay | [1][6] |

| Second order rate constant (kinact/Ki) | 84 M⁻¹s⁻¹ | Fluorescence Polarization | [1] |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Cell Line | Assay Type | Effective Concentration | Incubation Time | Outcome | Reference |

| PATU-8988T | Target Engagement | 1 µM | 4 hours | Complete Pin1 engagement | [1][7] |

| HCT116 | Target Engagement | 0.5 µM | 5 hours | Complete Pin1 engagement | [1][4][7] |

| MDA-MB-231 | Chemoproteomics | 5 µM | 2 hours | Selective labeling of Pin1 Cys113 | [1] |

| PATU-8988T | Cell Viability | 1 µM | 6-8 days | Significant decrease in viability | [1][6] |

| MDA-MB-468 | Cell Viability | 1-2.5 µM | 4-8 days | Pronounced sensitivity and dose-dependent decrease in viability | [1][2] |

| HEK293 | Gene Expression | 2 µM | 48 hours | Downregulation of Myc transcription | [2] |

| 5637 | Cell Proliferation | 5 µM | 6 days | Increased cell death | [8] |

| AML cell lines (MV-4-11, MOLM-13) | Apoptosis & Cell Cycle | Not specified | Not specified | Sulfopin had no effect on cell viability, unlike PROTAC degrader | [9] |

Experimental Protocols

General Guidelines for Preparing Sulfopin Stock Solutions

Sulfopin is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

-

Reconstitution: Dissolve Sulfopin in fresh, anhydrous DMSO to a stock concentration of 10-20 mM. Ensure the powder is completely dissolved.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]

Protocol 1: Determining Target Engagement Using a Live-Cell Competition Assay

This protocol is used to determine the concentration and time required for Sulfopin to engage with its target, Pin1, within cells.

Caption: Workflow for the live-cell competition assay.

Materials:

-

Cell line of interest (e.g., PATU-8988T, HCT116)

-

Complete cell culture medium

-

Sulfopin

-

Sulfopin-Desthiobiotin (DTB) probe

-

Cell lysis buffer

-

Streptavidin-conjugated beads

-

Primary antibody against Pin1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Sulfopin Treatment: Treat the cells with a range of Sulfopin concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Probe Incubation: Incubate the cell lysates with a fixed concentration of the Sulfopin-DTB probe (e.g., 1 µM) for 1 hour to label any unbound Pin1.

-

Pulldown: Add streptavidin-conjugated beads to the lysates and incubate to pull down the Sulfopin-DTB-bound Pin1.

-

Western Blot: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against Pin1, followed by an HRP-conjugated secondary antibody.

-

Analysis: Develop the blot using a chemiluminescence substrate and visualize the bands. A decrease in the Pin1 band intensity in the Sulfopin-treated samples compared to the DMSO control indicates target engagement. Complete engagement is observed when there is a maximal reduction in the Pin1 signal.[1][4][7]

Protocol 2: Assessing Cell Viability and Proliferation

This protocol is used to determine the effect of Sulfopin on cell viability and proliferation over time.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Sulfopin

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or WST-1)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.

-

Sulfopin Treatment: The following day, treat the cells with a range of Sulfopin concentrations. It is crucial to include a DMSO control and a non-covalent control like Sulfopin-AcA if available.[1]

-

Long-Term Incubation: Incubate the cells for an extended period (e.g., 4 to 8 days), as the anti-proliferative effects of Sulfopin are often delayed.[1][2][6] Replenish the media with fresh Sulfopin every 48-72 hours to ensure continuous target engagement.[1][6]

-

Viability Measurement: At desired time points (e.g., day 4, 6, 8), add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the day 0 reading or the DMSO control to determine the relative cell viability.